Molecular weight and formula of 2-(2,6-Dichlorophenyl)propan-2-amine
Molecular weight and formula of 2-(2,6-Dichlorophenyl)propan-2-amine
The following technical guide is a comprehensive monograph on 2-(2,6-Dichlorophenyl)propan-2-amine , designed for researchers in medicinal chemistry and chemical synthesis.
Chemical Class: Sterically Hindered Phenethylamine Derivative | Primary Application: Pharmacological Research Standard
Executive Summary
2-(2,6-Dichlorophenyl)propan-2-amine (CAS: 74702-91-3 for free base; 1240528-65-7 for HCl salt) is a specialized chemical entity characterized by a cumylamine (α,α-dimethylbenzylamine) scaffold substituted with chlorine atoms at the 2 and 6 positions of the phenyl ring.[1]
Structurally, it represents a hybrid of the amphetamine class (phenethylamine backbone) and Mexiletine -type sodium channel blockers (2,6-xylyl moiety). Its steric bulk and electron-deficient aromatic ring make it a valuable probe for studying steric constraints in monoamine transporters and voltage-gated ion channels. This guide details its physicochemical profile, robust synthetic pathways via the Ritter reaction, and handling protocols.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(2,6-Dichlorophenyl)propan-2-amine |
| Common Synonyms | 2,6-Dichloro-α,α-dimethylbenzylamine; 1-(2,6-Dichlorophenyl)-1-methylethylamine |
| CAS Number | 74702-91-3 (Free Base) 1240528-65-7 (Hydrochloride) |
| Molecular Formula | C |
| Molecular Weight | 204.10 g/mol (Free Base) 240.56 g/mol (HCl Salt) |
| SMILES | CC(C)(N)C1=C(Cl)C=CC=C1Cl |
Structural Analysis
The molecule features a quaternary carbon attached to the amine, preventing oxidation by Monoamine Oxidase (MAO) enzymes. The 2,6-dichlorophenyl substitution creates a "molecular wall," restricting rotation around the phenyl-alkyl bond and shielding the amine from metabolic conjugation.
-
Electronic Effect: The chlorine atoms exert a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring.
-
Steric Effect: The orthogonal orientation of the phenyl ring relative to the isopropylamine chain is enforced by the 2,6-chloro substituents, locking the conformation.
Physicochemical Properties (Predicted)
| Property | Value | Rationale |
| LogP (Octanol/Water) | ~2.8 - 3.1 | Lipophilic due to dichlorophenyl and dimethyl groups. |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | Slightly lower than typical alkylamines (10.5) due to inductive withdrawal by Cl, but mitigated by distance (β-position). |
| Topological Polar Surface Area | 26.02 Ų | Attributed solely to the primary amine group. |
| H-Bond Donors/Acceptors | 2 / 1 | Primary amine functionality. |
Synthetic Methodologies
The synthesis of 2-(2,6-Dichlorophenyl)propan-2-amine is challenging due to the steric hindrance at the benzylic position. Nucleophilic substitution (S
Primary Route: Grignard Addition & Ritter Reaction
This pathway constructs the quaternary center first, then installs the amine.
Step 1: Formation of Tertiary Alcohol
-
Precursor: Methyl 2,6-dichlorobenzoate or 2,6-Dichlorobenzophenone.
-
Reagent: Methylmagnesium bromide (MeMgBr) (Excess).
-
Mechanism: Double nucleophilic addition of the Grignard reagent to the ester carbonyl.
-
Intermediate: 2-(2,6-Dichlorophenyl)propan-2-ol.
Step 2: Ritter Reaction (Amine Installation)
-
Reagents: Sodium Cyanide (NaCN) or Acetonitrile (MeCN) in concentrated Sulfuric Acid (H
SO ). -
Mechanism:
-
Protonation of the alcohol -OH generates a tertiary carbocation.
-
The carbocation is stabilized by the phenyl ring but destabilized by the electron-withdrawing Cl groups; however, steric relief drives the loss of water.
-
Nucleophilic attack by the nitrile nitrogen forms a nitrilium ion.[2]
-
Aqueous workup yields the N-formyl (if NaCN used) or N-acetyl (if MeCN used) amide.
-
Step 3: Hydrolysis
-
Conditions: Reflux in HCl/Acetic Acid.
-
Product: 2-(2,6-Dichlorophenyl)propan-2-amine Hydrochloride.[1][3][4][5][6]
Synthetic Workflow Diagram
The following Graphviz diagram visualizes the critical reaction flow and intermediates.
Caption: Synthetic pathway via Grignard addition followed by Ritter amidation to overcome steric hindrance.
Analytical Characterization
Verification of the compound requires distinguishing it from its isomers (e.g., 2,6-dichlorophenethylamine).
Nuclear Magnetic Resonance (NMR)
Due to the symmetry of the molecule (C2v point group in the phenyl ring local environment), the spectra are distinct.
-
H NMR (400 MHz, CDCl
):- 7.30 (d, J=8.0 Hz, 2H): Aromatic protons at positions 3 and 5 (equivalent).
- 7.10 (t, J=8.0 Hz, 1H): Aromatic proton at position 4.
- 1.65 (s, 6H): Two equivalent methyl groups on the quaternary carbon.
-
1.80 (br s, 2H): Amine protons (-NH
), exchangeable with D O.
-
C NMR:
-
Distinct quaternary carbon signal at ~55 ppm (C-NH
). -
Methyl carbons at ~30 ppm.
-
Aromatic signals: C-Cl (quaternary), C-H, and C-ipso (hindered).
-
Mass Spectrometry
-
Pattern: Characteristic isotope pattern for two chlorine atoms.
-
M+ (100%) : Mass 204.
-
M+2 (65%) : Mass 206.
-
M+4 (10%) : Mass 208.
-
-
Fragmentation: Loss of NH
or methyl radical is common, but the tropylium ion formation is suppressed by the Cl substituents.
Applications in Drug Discovery
While not a marketed drug itself, this scaffold is a "privileged structure" in medicinal chemistry.
Pharmacophore Relevance
-
Bioisostere of Mexiletine: The 2,6-dichloro substitution mimics the 2,6-dimethyl group of Mexiletine (an anti-arrhythmic), but with altered electronics. This is used to probe the binding site electrostatics of Voltage-Gated Sodium Channels (Na
1.x). -
Dopamine Transporter (DAT) Ligands: The cumylamine core is structurally related to phentermine. The 2,6-Cl substitution is often explored to improve selectivity for DAT over SERT (Serotonin Transporter).
-
Metabolic Stability: The steric crowding prevents N-hydroxylation and other metabolic attacks, making it a useful "hard" analog for half-life extension studies.
Safety & Handling
-
Hazards: Like most primary amines, the free base is corrosive and a skin irritant. The HCl salt is an irritant (H315, H319).[4]
-
Storage: Hygroscopic (HCl salt). Store under desiccant at -20°C for long-term stability.
-
Solubility:
-
Free Base: Soluble in DCM, DMSO, Methanol. Insoluble in water.
-
HCl Salt: Soluble in Water, DMSO, Methanol.
-
References
-
PubChem. (2025).[7][8] Compound Summary: 2-(2,6-Dichlorophenyl)propan-2-amine.[1][9][3][4][5][6] National Library of Medicine. [Link]
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]
-
Organic Chemistry Portal. (2024). Ritter Reaction: Mechanism and Applications. [Link]
-
Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of D1 Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1394838-41-5|1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. 2-(2,6-dichlorophenyl)propan-2-amine hydrochloride | 1240528-65-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. aablocks.com [aablocks.com]
- 6. chem960.com [chem960.com]
- 7. 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid N-[(2E)-10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2,10-dihydrophenazin-2-ylidene]propan-2-aminium 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetate | C55H44Cl6N6O4 | CID 168341751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-(2,6-dichlorophenyl)propan-1-amine (C9H11Cl2N) [pubchemlite.lcsb.uni.lu]
- 9. Buy 2-(2,6-Dichlorophenyl)propan-2-amine | 74702-91-3 [smolecule.com]
